Delt II

Description

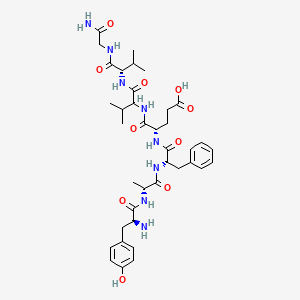

Delt II ([D-Ala²]deltorphin II) is a synthetic peptidic agonist selectively targeting the delta-2 opioid receptor (δ₂), a subtype of the delta opioid receptor family. Structurally, it belongs to the deltorphin family, characterized by a D-amino acid residue at position 2, which enhances enzymatic stability and receptor selectivity . Delt II exhibits high binding affinity for δ₂ receptors, with a reported Ki of 44.39 ± 23.51 nM in rat brain tissue . Functionally, it modulates nociception (pain perception) and receptor recycling pathways, as demonstrated in studies where Delt II-induced receptor internalization was regulated by endothelin-converting enzyme 2 (ECE2) in acidic intracellular compartments .

Delt II is widely used in preclinical research to investigate spinal and supraspinal antinociceptive mechanisms. For example, intrathecal (i.t.) administration in mice yielded an antinociceptive ED₅₀ of 6.4 nmol in the hot-plate test, highlighting its potency in pain modulation . Its δ₂ selectivity makes it a critical tool for dissecting delta receptor subtype roles in neurological and pharmacological studies.

Properties

CAS No. |

122752-16-3 |

|---|---|

Molecular Formula |

C38H54N8O10 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32?/m1/s1 |

InChI Key |

NUNBRHVOPFWRRG-MPNDMYOWSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

DELTORPHIN-II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds

Chemical Reactions Analysis

DELTORPHIN-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues in DELTORPHIN-II can lead to the formation of methionine sulfoxide .

Scientific Research Applications

DELTORPHIN-II has several scientific research applications, particularly in the fields of neuropharmacology and pain management. It is used to study the delta-opioid receptor and its role in modulating pain and other physiological processes . DELTORPHIN-II has been shown to inhibit nociceptors following nerve injury, making it a valuable tool for studying neuropathic pain . Additionally, DELTORPHIN-II has been investigated for its potential cardioprotective effects, as activation of the delta-opioid receptor can increase cardiac resistance to reperfusion injury .

Mechanism of Action

DELTORPHIN-II exerts its effects by binding to and activating the delta-opioid receptor, a G protein-coupled receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of ion channels and other downstream signaling pathways . The molecular targets and pathways involved in the effects of DELTORPHIN-II include protein kinase C (PKC), extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG) .

Comparison with Similar Compounds

Critical Research Insights

Receptor Recycling: Delt II’s antinociceptive efficacy depends on ECE2-mediated recycling, unlike DPDPE. Inhibition of ECE2 abolishes Delt II-induced receptor resensitization .

Therapeutic Potential: Delt II’s synergy in combined spinal/supraspinal administration suggests δ₂ agonists could achieve clinical pain relief at lower doses .

Limitations: Peptidic nature limits Delt II’s blood-brain barrier permeability, unlike non-peptidic agonists (e.g., SNC80) .

Q & A

Basic Research Question

- In Vivo Models :

- In Vitro Models :

How can researchers address contradictions in Delt II’s efficacy across different administration protocols or genetic backgrounds?

Advanced Research Question

Discrepancies may arise from variations in siRNA dosing, receptor co-expression (e.g., DOR/MOR), or metabolic differences.

- Methodology :

- Systematically vary siRNA concentration (e.g., 2 µg vs. 4 µg/day) and timing relative to DELT administration .

- Use DOR/MOR co-expression models to study receptor cross-talk and ligand selectivity .

- Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to isolate confounding variables .

What strategies optimize the delivery of Delt II to minimize off-target effects while maintaining therapeutic efficacy?

Advanced Research Question

- Methodology :

- Develop controlled-release formulations (e.g., biodegradable nanoparticles) for sustained intrathecal delivery, reducing peak-dose toxicity .

- Use pharmacokinetic modeling to correlate plasma/tissue concentrations with receptor occupancy .

- Validate delivery efficiency via fluorescently tagged DELT analogs in live-cell imaging .

How should researchers statistically analyze dose-response relationships for Delt II in complex biological systems?

Q. Data Analysis Focus

- Methodology :

What computational tools are suitable for predicting Delt II’s interactions with non-canonical opioid receptors?

Advanced Research Question

- Methodology :

How can researchers reconcile discrepancies between in vitro binding affinity and in vivo efficacy for Delt II?

Q. Data Contradiction Analysis

- Methodology :

- Compare in vitro IC₅₀ values (HEK293 assays) with in vivo ED₅₀ (rodent models) to identify bioavailability limitations .

- Use microdialysis to measure cerebrospinal fluid (CSF) concentrations post-administration .

- Apply physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.